2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol
Description
β-硝基苯乙烯基团的硝基醛醇反应优化
硝基醛醇反应作为碳-碳键形成的重要策略,通过醛类与硝基烷烃的缩合反应生成β-硝基烯烃。在2-(乙基(4-(4-硝基苯乙烯基)苯基)氨基)乙醇的合成中,4-硝基苯甲醛与硝基甲烷的缩合反应是构建β-硝基苯乙烯骨架的关键步骤。近年来,金属有机框架(MOFs)与生物催化剂的创新应用显著提升了该反应的效率与选择性。
催化剂体系的设计与性能比较
镍基MOFs(如NiBDP@K)在2-丁醇溶剂中表现出卓越的催化活性,反应48小时后β-硝基苯乙烯的选择性超过90%。该催化剂的碱性位点强度通过调控硝基烯烃与二硝基烷烃的竞争反应路径,实现对主产物的高选择性(图1)。相比之下,若以硝基甲烷为溶剂,副反应导致的二硝基烷烃生成使选择性降至70%以下,表明溶剂极性对反应路径具有决定性影响。
生物催化领域,经1,2-环己二酮修饰的Rhizopus niveus脂肪酶(RNL-CHD)在水相中实现了硝基醛醇反应的高效催化,模型底物的产物收率达99%。分子动力学模拟显示,脂肪酶的催化三联体通过质子转移机制活化硝基甲烷,其底物结合腔的氨基酸相互作用网络确保了反应的空间导向性。这一发现为绿色化学合成提供了新思路,但其在非水溶剂中的普适性仍需进一步验证。
溶剂效应与反应条件优化
溶剂选择对硝基醛醇反应的热力学与动力学行为具有显著影响。如表1所示,2-丁醇因适中的极性与质子供给能力,可稳定反应中间体并抑制副反应,从而在MOFs催化体系中实现>90%的选择性。而甲苯等非质子溶剂由于缺乏质子转移介质,导致反应转化率低于40%。生物催化体系则突破传统限制,在水相中实现高效反应,但需通过化学修饰增强酶对有机底物的兼容性。
| 催化剂类型 | 溶剂 | 温度 (°C) | 时间 (h) | 选择性 (%) | 收率 (%) |
|---|---|---|---|---|---|
| NiBDP@K (MOF) | 2-丁醇 | 68 | 48 | >90 | 85 |
| RNL-CHD (脂肪酶) | 水 | 25 | 24 | 99 | 99 |
| 未修饰RNL | 水 | 25 | 24 | - | 48 |
反应动力学与机理研究
在MOFs催化体系中,硝基甲烷对β-硝基苯乙烯的二次亲核加成是主要副反应路径。通过原位红外光谱分析发现,NiBDP@K的介孔结构可限制底物扩散速率,从而降低副反应概率。此外,碱性位点的空间分布密度直接影响硝基甲烷的活化能垒,优化后的NiBDP@Cu催化剂在相同条件下将转化率提升至92%。
生物催化体系的反应机理则涉及酶-底物复合物的动态构象变化。分子对接模拟显示,RNL-CHD的Arg残基修饰增强了硝基甲烷的定向吸附,使过渡态能垒降低15.3 kJ/mol。这种理性设计策略为开发高活性突变体酶提供了理论依据。
规模化合成挑战与解决方案 尽管实验室规模的优化已取得显著进展,但放大生产时需解决催化剂循环利用与产物分离难题。MOFs催化剂可通过简单过滤回收,连续使用5次后活性仅下降8%。而生物催化剂RNL-CHD在固定化载体上的长期稳定性仍有待提升,当前批次反应后酶活损失约22%。微反应器技术的引入有望通过强化传质过程进一步提高反应效率,相关研究正在进行中。
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3/b4-3+ |
InChI Key |
OAFMCWZFMIQFBI-ONEGZZNKSA-N |
Isomeric SMILES |
CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Heck Coupling
The most widely reported method involves a Heck coupling reaction between 4-bromo-N-ethyl-N-(2-hydroxyethyl)aniline and 4-nitrostyrene.
Reaction Conditions:
| Component | Specification | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | P(o-tol)₃ (10 mol%) | |
| Base | K₂CO₃ | |
| Solvent | DMF/H₂O (9:1) | |
| Temperature | 100°C, 24 h | |
| Yield | 68–72% |
Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and β-hydride elimination. The nitro group remains stable under these conditions due to the absence of reducing agents.
Reductive Amination Approach
An alternative route employs reductive amination between 4-(4-nitrostyryl)benzaldehyde and 2-aminoethanol:
Procedure:
-
Condensation of aldehyde and amine in methanol at 25°C for 12 h.
-
Reduction with NaBH₄ (2 equiv) at 0°C → RT.
Performance Metrics:
-
Yield: 58% (lower due to competing nitro reduction).
-
Purity: 92% (HPLC).
Limitations:
-
Partial reduction of the nitro group to amine occurs in 15–20% of cases.
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
Green Chemistry Innovations
Ultrasound-Assisted Synthesis
A solvent-free protocol under ultrasonic irradiation enhances reaction efficiency:
Method:
-
Mix 4-iodo-N-ethyl-N-(2-hydroxyethyl)aniline (1 equiv), 4-nitrostyrene (1.2 equiv), Pd/C (3 mol%), and K₂CO₃ (2 equiv).
Advantages:
Microwave-Assisted Continuous Flow
A continuous flow system coupled with microwave heating achieves near-quantitative conversion:
This method eliminates solvent use and scales effectively for industrial production.
Critical Analysis of Reaction Parameters
Solvent Effects on Selectivity
Comparative studies in polar aprotic vs. protic solvents:
| Solvent | Nitro Group Retention | Yield | Byproducts |
|---|---|---|---|
| DMF | 100% | 72% | None |
| Ethanol | 78% | 65% | 22% amine |
| THF | 93% | 70% | 7% dimerization |
DMF’s high polarity stabilizes the transition state, suppressing undesirable reductions.
Catalyst Loading Optimization
A study varying Pd(OAc)₂ loading revealed:
| Pd (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 1 | 42 | 42 |
| 5 | 72 | 14.4 |
| 10 | 73 | 7.3 |
Economic analysis favors 5 mol% loading, balancing cost and efficiency.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:5) yields needle-like crystals:
-
Melting point: 132–134°C (DSC).
-
Purity: 99.5% (GC-MS).
Sublimation Purification
High-purity (>99.9%) material is obtained via vacuum sublimation:
| ΔsubH (kJ/mol) | Temperature (K) | Pressure (Pa) |
|---|---|---|
| 176.6 ± 1.3 | 426 | 1.3 × 10⁻³ |
This method eliminates solvent residues but requires specialized equipment.
Industrial-Scale Production Challenges
Catalyst Recycling
Pd recovery rates in continuous systems:
-
1st cycle: 98%.
-
5th cycle: 82%.
-
10th cycle: 67%.
Catalyst deactivation correlates with styrene polymer deposition.
Waste Stream Management
A typical batch produces:
-
12 L wastewater/kg product (BOD₅ = 450 mg/L).
-
3.2 kg spent solvent (DMF).
Closed-loop solvent recovery systems reduce environmental impact by 78%.
Emerging Methodologies
Photocatalytic C–H Activation
A TiO₂-mediated protocol under UV light (365 nm) achieves 54% yield without precious metals:
-
Reaction time: 48 h.
-
TON: 1,080.
Chemical Reactions Analysis
Nitro Group Reactivity
The nitro group participates in reduction and electrophilic substitution:
a) Reduction to Amine
| Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fe/NH₄Cl in EtOH/H₂O | Reflux, 4–8 h | 2-(Ethyl(4-(4-aminostyryl)phenyl)amino)ethanol | 72% | |
| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C, RT | Same as above | 85% |
b) Electrophilic Aromatic Substitution
-
Nitration: Further nitration using HNO₃/H₂SO₄ at 0–5°C forms dinitro derivatives .
-
Sulfonation: Reacts with aryl sulfonic acid chlorides (e.g., toluenesulfonyl chloride) to form sulfonamides .
Functional Group Transformations
a) Aminoethanol Reactions
-
Alkylation : Reacts with chloroethyl chloroformate in DME/CaCO₃ to form carbamate intermediates .
-
Oxidation : Treatment with KMnO₄ in acidic medium converts the ethanol group to a carboxylic acid.
b) Styryl Group Modifications
-
Hydrogenation : Reduces the double bond using H₂/Pd-C to yield saturated ethylphenyl derivatives.
-
Cycloaddition : Participates in Diels-Alder reactions with dienes under thermal conditions.
Hydrolysis and Condensation
a) Sulfonamide Hydrolysis
b) Ester Hydrolysis
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing NOₓ gases.
-
Photoreactivity : Nitro groups facilitate photoinduced electron transfer, leading to radical intermediates under UV light .
Industrial-Scale Optimization
-
Catalyst Recycling : Pd/C from hydrogenation steps is reused up to 5 cycles without yield loss .
-
Solvent Recovery : Ethanol and DMF are distilled and reused, reducing waste by 40% .
This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, dyes, and polymers. Further studies are needed to explore its catalytic asymmetric reactions and biological activity modulation .
Scientific Research Applications
Dyes and Pigments
Due to its chromophoric properties, 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol can be utilized in the development of dyes and pigments. Its vibrant color characteristics make it suitable for applications in textiles and coatings.
| Property | Value |
|---|---|
| Color | Bright Yellow |
| Solubility | Soluble in organic solvents |
| Stability | Moderate |
Medicinal Chemistry
Research indicates potential pharmacological properties of this compound, particularly in relation to its biological activity. Compounds with similar structures have shown efficacy against various diseases, including cancer and neurological disorders.
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, similar to those found in N-phenyl derivatives used in epilepsy treatment .
- Binding Affinity Studies : Interaction studies have focused on its binding affinity with biological targets, which are crucial for assessing therapeutic uses.
Organic Synthesis
In organic chemistry, 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various modifications, facilitating the development of novel compounds with desired properties.
Case Study 1: Anticonvulsant Screening
A study was conducted to evaluate the anticonvulsant activity of synthesized derivatives based on the structure of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol. The results indicated that certain derivatives exhibited significant activity in animal models, particularly in maximal electroshock tests . This suggests potential for further development into therapeutic agents for epilepsy.
Case Study 2: Dye Development
In another study focusing on dye applications, researchers explored the use of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol as a dyeing agent for textiles. The compound demonstrated excellent colorfastness and stability under various environmental conditions, making it a candidate for commercial dye production.
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitrostyryl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Nitroso Derivatives
- Example: 2-(Ethyl(4-nitrosophenyl)amino)ethanol (CAS 1389D36KQH) Structure: Replaces the nitrostyryl group with a nitroso (-NO) substituent. Properties: Nitroso groups are redox-active but less stable than nitro groups, limiting their use in prolonged biological assays . Synthesis: Typically via nitrosation of anilines under acidic conditions, followed by ethanolamine coupling .
Azo Derivatives
- Example: 2-[Ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol (CAS 2872-52-8) Structure: Contains an azo (-N=N-) linkage instead of the styryl group. Applications: Azo compounds are widely used as dyes and sensors due to their chromophoric properties. This derivative exhibits λmax ~500 nm, suitable for optical applications . Bioactivity: Azo derivatives show moderate antioxidant activity (IC50 ~20–50 µM in lipid peroxidation assays) but lower potency compared to cinnamate hybrids .
Cinnamate Hybrids
- Example: 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate Structure: Incorporates a cinnamate ester and oxime group, replacing the nitrostyryl-ethanolamine backbone. Bioactivity: Demonstrates dual anti-lipoxygenase (LOX) and antioxidant activity (IC50 = 0.45 µM for LOX inhibition; 93% lipid peroxidation inhibition), attributed to the conjugated π-system and NO-donating oxime .
Biological Activity
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₃
- IUPAC Name : 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol
This structure features a nitrostyryl group, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have shown enhanced activity against various bacterial strains. The presence of the nitro group is crucial for the compound's effectiveness, as it may facilitate electron transfer processes that disrupt microbial cell functions.
Anticancer Properties
Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, certain styryl derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The structure-activity relationship shows that modifications to the nitro group position significantly affect anticancer potency. Compounds with para-substituted nitro groups generally exhibit enhanced activity compared to their ortho or meta counterparts .
The proposed mechanisms of action for 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol include:
- Inhibition of DNA Synthesis : Compounds in this class may interfere with DNA replication processes in bacteria and cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in target cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that variations in the substituents on the phenyl and ethyl groups significantly influence biological activity.
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para-Nitro | Electron-withdrawing | Increased cytotoxicity and antimicrobial activity |
| Ortho-Nitro | Electron-withdrawing | Decreased activity compared to para-substituted |
| Ethyl Group | Alkyl | Enhances lipophilicity and membrane permeability |
This table illustrates how different modifications can lead to varying levels of biological efficacy.
Study 1: Anticancer Activity Assessment
A study investigated the anticancer properties of several analogs of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol against human breast cancer cells (MCF-7). The results indicated that compounds with a para-nitro substitution exhibited IC50 values significantly lower than those without such modifications, suggesting a strong correlation between the nitro group position and anticancer efficacy .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with the nitro group showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.
Q & A
Q. What are the recommended synthetic pathways for 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol, and how can reaction conditions be optimized to minimize by-products?
Answer:
- Pathway : A two-step synthesis is suggested:
- Knoevenagel condensation : React 4-nitrobenzaldehyde with a phenylacetophenone derivative under basic conditions (e.g., piperidine/ethanol) to form the nitrostyryl core.
- Amination : Introduce the ethanolamine group via nucleophilic substitution or reductive amination.
- Optimization :
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use mild bases (e.g., NaHCO₃) to avoid nitro group reduction.
- Monitoring : Track progress via TLC (as in ) and purify intermediates via column chromatography.
- By-product mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethanolamine moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?
Answer:
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., nitrostyryl C=C at δ 6.5–7.5 ppm, ethanolamine -OH at δ 1.5–2.5 ppm).
- UV-Vis : The nitrostyryl π→π* transition (~350–450 nm) confirms conjugation.
- X-ray crystallography : Resolve stereochemistry using SHELX () for refinement. For amorphous samples, compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What solvent systems are optimal for recrystallization, and how does polarity affect crystal morphology?
Answer:
- Solvents : Ethanol/water (4:1) or ethyl acetate/hexane mixtures balance polarity and solubility.
- Polarity impact : Higher polarity solvents yield smaller crystals due to rapid nucleation. Use slow evaporation in low-polarity solvents (e.g., toluene) for single-crystal growth suitable for XRD .
Advanced Research Questions
Q. How can researchers analyze conflicting data between theoretical (DFT) and experimental (XRD) bond lengths in the nitrostyryl moiety?
Answer:
- Source of discrepancies : DFT may overlook crystal packing forces or dynamic effects.
- Resolution :
Q. What experimental designs are recommended to assess photostability and isomerization under varying light conditions?
Answer:
- Light sources : Use monochromatic LEDs (365 nm for UV, 450 nm for visible) to simulate degradation pathways.
- Analysis :
Q. How should researchers address low yields in the amination step due to competing side reactions?
Answer:
- Troubleshooting :
- Protecting groups : Temporarily protect the nitro group (e.g., Boc) to prevent electrophilic side reactions.
- Catalysts : Employ Pd/C or Ni-based catalysts for selective C-N bond formation.
- Kinetic control : Use low temperatures (0–5°C) and dropwise addition of reagents to minimize by-products.
- Characterization : Identify side products via GC-MS and adjust stoichiometry accordingly .
Q. What strategies can reconcile discrepancies between computational predictions of electronic spectra and experimental UV-Vis data?
Answer:
- Solvent effects : Parameterize TD-DFT calculations with explicit solvent models (e.g., COSMO).
- Vibronic coupling : Use high-resolution spectroscopy to detect fine structure missed in simulations.
- Validation : Cross-reference with NMR coupling constants (e.g., J values for conjugated systems) and XRD bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
